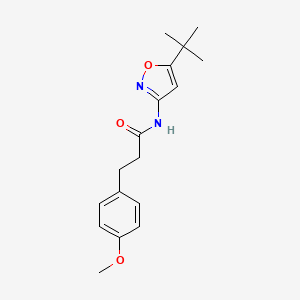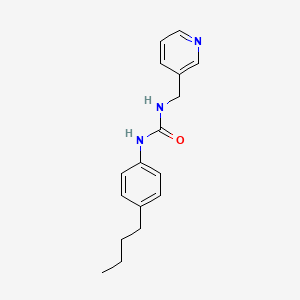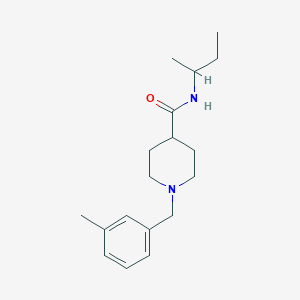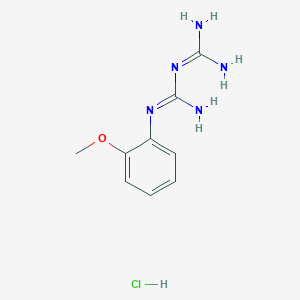
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MTB or MTB-2-24 and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of MTB is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. MTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the NF-κB signaling pathway, which plays a key role in immune responses. These effects may contribute to the anti-inflammatory and anti-tumor properties of MTB.
Biochemical and Physiological Effects:
MTB has been shown to have a range of biochemical and physiological effects in cells and animal models. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the proliferation of cancer cells. MTB has also been shown to have antioxidant properties and to protect against oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
MTB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have a range of biological activities, making it a useful tool for investigating various cellular processes. However, there are also some limitations to its use. MTB is a relatively new compound, and its full range of biological activities and potential therapeutic applications are not yet fully understood. Additionally, the synthesis of MTB is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on MTB. One area of interest is the development of novel therapeutic applications for MTB, particularly in the treatment of inflammatory and autoimmune diseases. Another area of interest is the investigation of the underlying mechanisms of MTB's biological activities, particularly its effects on the NF-κB signaling pathway. Additionally, further studies are needed to fully understand the potential advantages and limitations of MTB for use in lab experiments.
Synthesemethoden
MTB is synthesized through a multistep process involving the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then purified through a series of recrystallization steps to obtain the final compound. The synthesis of MTB is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
MTB has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. MTB has been used in a variety of research studies to investigate the underlying mechanisms of these effects and to explore its potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3OS/c1-5-20-21-10(23-5)19-9(22)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-4H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWABJJXDGCQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(6-methoxy-4-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5203325.png)

![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)

![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)



![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)
![(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)
